molecular formula C18H25N3O2 B2771020 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione CAS No. 857494-20-3

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

Cat. No.: B2771020
CAS No.: 857494-20-3
M. Wt: 315.417
InChI Key: SRBUXDPQRHNFCA-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety attached to a propylpyrrolidine-2,5-dione core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-benzylpiperazine through the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Coupling with Propylpyrrolidine-2,5-dione: The benzylpiperazine intermediate is then coupled with propylpyrrolidine-2,5-dione using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the benzylpiperazine or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antitumor, and neuroprotective effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A simpler analog that lacks the propylpyrrolidine-2,5-dione moiety.

    1-Propylpyrrolidine-2,5-dione: Another analog that lacks the benzylpiperazine moiety.

    N-Benzylpiperazine: A structurally related compound with similar pharmacological properties.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is unique due to the combination of the benzylpiperazine and propylpyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-2-8-21-17(22)13-16(18(21)23)20-11-9-19(10-12-20)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBUXDPQRHNFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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